![molecular formula C11H11F3N2OS B12522295 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- CAS No. 820210-70-6](/img/structure/B12522295.png)
4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a trifluoromethyl group, which often enhances the biological activity and stability of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of a 3-(trifluoromethyl)benzaldehyde with a thiourea derivative under acidic conditions to form the thiazolidinone ring. The methylamino group can be introduced through subsequent amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the thiazolidinone ring, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, 4-Thiazolidinone derivatives have shown promise as antimicrobial and anticancer agents. The trifluoromethyl group enhances the compound’s ability to interact with biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry
Industrially, the compound may be used in the development of new pharmaceuticals or agrochemicals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Thiazolidinone, 5-(amino)-3-[3-(trifluoromethyl)phenyl]-
- 4-Thiazolidinone, 5-(methylamino)-3-[4-(trifluoromethyl)phenyl]-
- 4-Thiazolidinone, 5-(methylamino)-3-[3-(fluoromethyl)phenyl]-
Uniqueness
The presence of the trifluoromethyl group in 4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]- distinguishes it from other similar compounds. This group enhances the compound’s stability and biological activity, making it a valuable candidate for further research and development.
Properties
CAS No. |
820210-70-6 |
|---|---|
Molecular Formula |
C11H11F3N2OS |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11F3N2OS/c1-15-9-10(17)16(6-18-9)8-4-2-3-7(5-8)11(12,13)14/h2-5,9,15H,6H2,1H3 |
InChI Key |
IKUUUMCNNZYJAG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1C(=O)N(CS1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


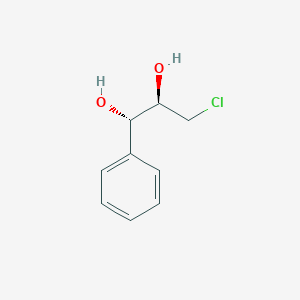
![1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12522216.png)
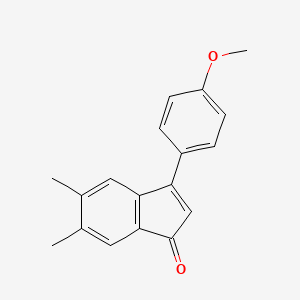
![Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]-](/img/structure/B12522225.png)
![3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12522226.png)
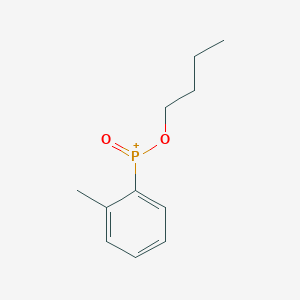
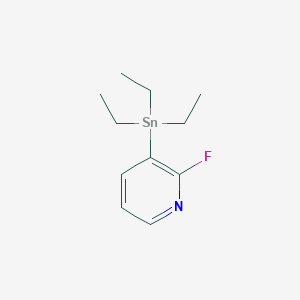
![Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate](/img/structure/B12522242.png)
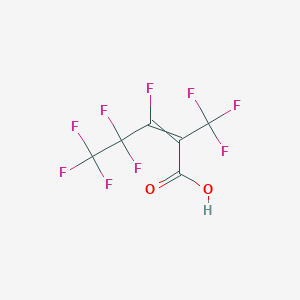
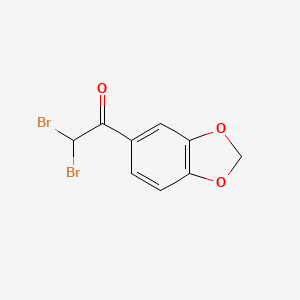
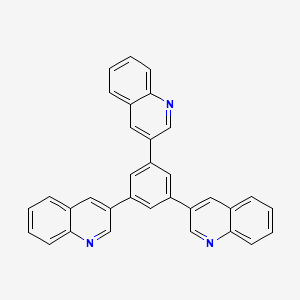

![7,9-Diphenyl-2,3,8-triazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12522270.png)
![2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol](/img/structure/B12522285.png)
